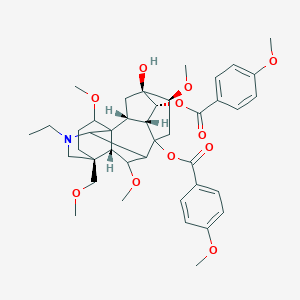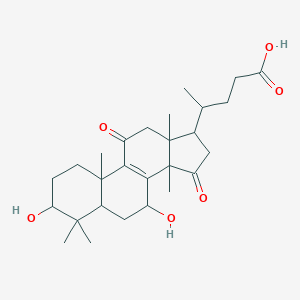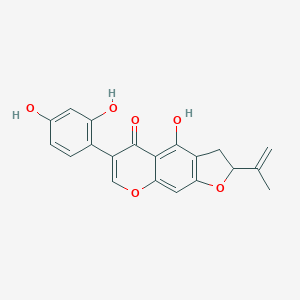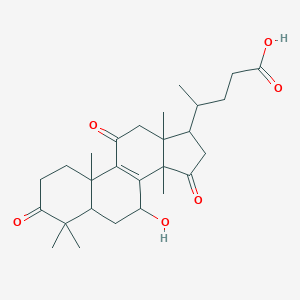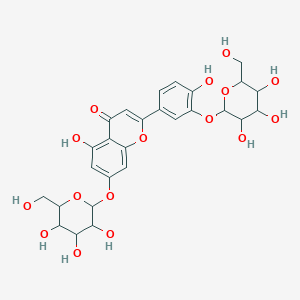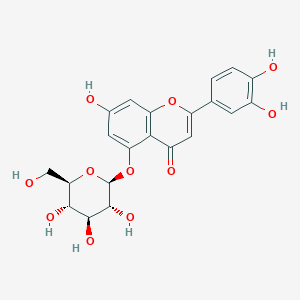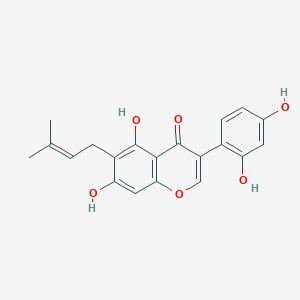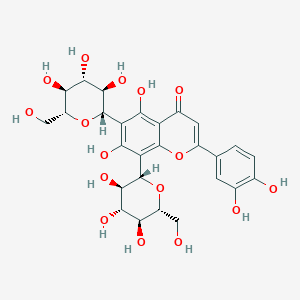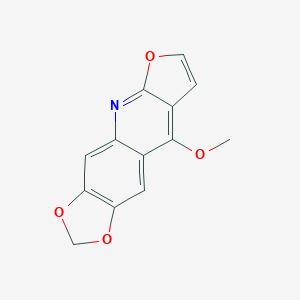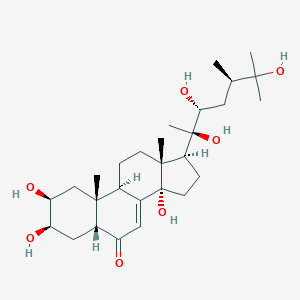
Makisterone A
Overview
Description
Makisterone A is a 28-carbon (C-24 alkyl) hexahydroxy steroid, identified as a major ecdysteroid in various insects, including the large milkweed bug, Oncopeltus fasciatus . Ecdysteroids are steroid hormones that regulate molting and development in arthropods . This compound is synthesized from dietary sterols and plays a crucial role in the growth and development of insects .
Mechanism of Action
Target of Action
Makisterone A is a potent ecdysone receptor (EcR) agonist . It shows similar affinity for EcR as 20-Hydroxyecdysone . The EcR is a nuclear receptor that plays a crucial role in the development and metamorphosis of insects .
Mode of Action
As an EcR agonist, this compound binds to the ecdysone receptor, activating it . This activation triggers a cascade of events that lead to the expression of specific genes involved in insect development and metamorphosis .
Biochemical Pathways
The activation of the ecdysone receptor by this compound leads to the progression of follicle development or the resumption of meiosis in the oocyte . This is part of the larger ecdysone regulatory pathway, which plays a vital role in insect oogenesis .
Pharmacokinetics
It has been identified as the major ecdysteroid in last-stage larvae of the large milkweed bug, oncopeltus fasciatus . This suggests that it is readily absorbed and distributed within the insect’s body.
Result of Action
The activation of the ecdysone receptor by this compound results in significant physiological changes in insects. It is a major molting hormone, inducing mortality and significantly reducing pupation and adult emergence rates . It also affects protein levels and alpha-amylase activity in a dose-dependent manner .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its effects can vary depending on the diet and developmental stage of the insect
Biochemical Analysis
Biochemical Properties
Makisterone A is a potent ecdysone receptor (EcR) agonist . It shows similar affinity for EcR as 20-Hydroxyecdysone . This interaction with the ecdysone receptor plays a crucial role in its function as a molting hormone.
Cellular Effects
Ingestion of this compound by Tribolium castaneum larvae induced mortality and significantly reduced pupation and adult emergence rates . It also influences cellular function by affecting the level of proteins and the activity of alpha-amylase and detoxification enzymes .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the ecdysone receptor . It binds the heterodimeric ecdysone receptor with nanomolar affinity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been observed that the level of proteins decreases significantly in larvae treated with this compound in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in Tribolium castaneum larvae, ingestion of this compound at concentrations of 300, 600, 900, and 1200 ppm induced varying degrees of mortality and reductions in pupation and adult emergence rates .
Metabolic Pathways
It is known that it plays a crucial role in the molting process in insects, suggesting that it interacts with enzymes and cofactors involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Makisterone A can be synthesized from plant sterols and ergosterol, the major yeast sterol . The synthesis involves multiple hydroxylation steps and the formation of a hexahydroxy steroid structure . The specific reaction conditions for the synthesis of this compound include the use of various reagents and catalysts to achieve the desired hydroxylation and alkylation .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from natural sources, such as plants and insects . The process includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate and quantify the compound .
Chemical Reactions Analysis
Types of Reactions: Makisterone A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include lithium alkylcuprates for reductive alkylation and various oxidizing agents for hydroxylation . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions involving this compound include various hydroxylated and alkylated derivatives . These derivatives have enhanced biological activity and are used in various scientific research applications .
Scientific Research Applications
Makisterone A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying steroid synthesis and transformations . In biology, it is used to study the hormonal regulation of growth and development in insects . In industry, it is used in the production of insecticides and other agricultural products .
Comparison with Similar Compounds
Makisterone A is unique among ecdysteroids due to its specific structure and biological activity . Similar compounds include ecdysone, 20-hydroxyecdysone, and 24,28-dehydrothis compound . These compounds share similar structures and functions but differ in their specific hydroxylation and alkylation patterns .
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O7/c1-15(24(2,3)33)11-23(32)27(6,34)22-8-10-28(35)17-12-19(29)18-13-20(30)21(31)14-25(18,4)16(17)7-9-26(22,28)5/h12,15-16,18,20-23,30-35H,7-11,13-14H2,1-6H3/t15-,16+,18+,20-,21+,22+,23-,25-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRBORPEVKCEQD-JMQWOFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904196 | |
| Record name | Makisteron A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20137-14-8 | |
| Record name | Makisterone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20137-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Makisteron A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Makisteron A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





